

Natural Sources of trans-2-Nonenoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Nonenoic acid

CAS No.: 29830-11-3

Cat. No.: B7769363

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Executive Summary

Chemical Identity: trans-2-Nonenoic acid (C₉H₁₆O₂) CAS: 3760-11-0 Class:

-unsaturated medium-chain fatty acid.

trans-2-Nonenoic acid is a bioactive lipid metabolite distinct from its more famous analog, 10-hydroxy-2-decenoic acid (10-HDA). While often overshadowed by the "old person smell" aldehyde precursor (2-nonenal), the acid form possesses significant biological utility. It functions as a quorum-sensing quencher in microbial ecology, a minor constituent in apairy products, and a key intermediate in the ligninolytic systems of white-rot fungi. This guide delineates the specific natural reservoirs and the mechanistic pathways governing its production.

Primary Natural Sources

A. Entomological Source: Royal Jelly (*Apis mellifera*)

While 10-HDA is the definitive marker of Royal Jelly (RJ), trans-2-nonenoic acid exists as a minor but bioactive constituent of the volatile fraction.[1]

- Concentration: Traces to 1.0% of total volatile fraction.[1]
- Role: It contributes to the antimicrobial "shield" of the hive, acting synergistically with other fatty acids to suppress brood pathogens.
- Differentiation: Unlike 10-HDA, which is secreted by the hypopharyngeal glands, trans-**2-nonenic acid** is likely derived from the oxidative metabolism of dietary lipids or de novo synthesis via chain elongation and desaturation.

B. Fungal Source: White-Rot Fungi (Gelatoporia subvermispora)

This is perhaps the most mechanistically interesting source. *G. subvermispora* produces trans-**2-nonenic acid** not as a waste product, but as a strategic intermediate in wood decay.

- Mechanism: The fungus secretes trans-2-nonenal (an aldehyde).[2] Its extracellular enzyme, Manganese Peroxidase (MnP), oxidizes this aldehyde to trans-**2-nonenic acid**.[3]
- Function: This oxidation generates acyl radical intermediates that help degrade recalcitrant lignin structures in wood (aspen, pine).

C. Microbial Source: Burkholderia Species

In bacterial systems, trans-**2-nonenic acid** appears as a degradation product of Diffusible Signal Factors (DSF).[4][5]

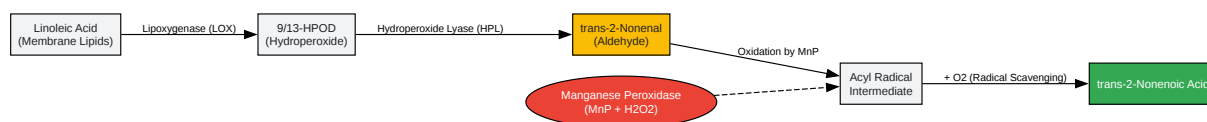
- Context: *Burkholderia* sp.[4][5] F25 can degrade quorum-sensing signals to prevent resource competition.
- Pathway: The bacterium hydrolyzes and oxidizes longer-chain enoic acids, yielding trans-**2-nonenic acid** as a stable metabolic intermediate before further breakdown.

Biosynthetic Pathways

The production of trans-**2-nonenic acid** in nature follows two distinct biological logics: Oxidative Defense (Fungi) and Signal Degradation (Bacteria).

Pathway 1: The Ligninolytic Peroxidation Pathway (Fungal)

In white-rot fungi, the acid is the product of an extracellular radical reaction driven by Manganese Peroxidase (MnP).

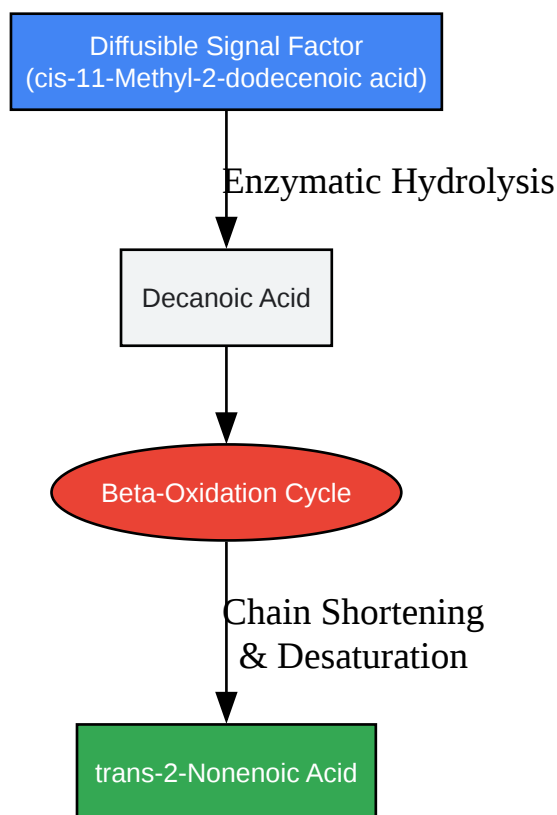


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Figure 1: The conversion of membrane lipids to trans-**2-nonenic acid** in white-rot fungi.

Pathway 2: The DSF Degradation Pathway (Bacterial)

Bacteria degrade quorum sensing molecules (DSF) via a modified
-oxidation cycle, releasing trans-**2-nonenic acid**.



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Figure 2: Bacterial degradation of quorum sensing signals yielding **trans-2-nonenoic acid**.

Extraction & Isolation Methodologies

Researchers isolating this compound must choose between targeting the volatile fraction (Royal Jelly) or the culture broth (Microbial/Fungal).

Protocol A: Isolation from Royal Jelly (Volatile Fraction)

Best for: Natural product fingerprinting and identifying trace bioactive lipids.

- Sample Preparation: Lyophilize fresh Royal Jelly (50g) to remove moisture (approx. 65% water content).
- Solvent Extraction:
 - Macerate lyophilized powder in Diethyl Ether (1:10 w/v) for 24 hours at 4°C.

- Note: Avoid heat to prevent isomerization or oxidation of the double bond.
- Fractionation:
 - Filter the extract and concentrate under reduced pressure (Rotary Evaporator, <30°C).
 - Re-dissolve residue in

-hexane.
 - Perform Liquid-Liquid Extraction (LLE) using 1M NaOH to separate free fatty acids (aqueous phase) from neutral lipids.
- Acidification & Recovery:
 - Acidify the aqueous phase to pH 2.0 using 2M HCl.
 - Re-extract with Diethyl Ether. Dry over anhydrous Na₂SO₄.
- Purification (Methylation):
 - Derivatize a distinct aliquot with BF₃-Methanol to form Fatty Acid Methyl Esters (FAMES) for GC-MS analysis.
 - Target Ion (GC-MS): Look for molecular ion peaks corresponding to C₁₀H₁₈O₂ (Methyl ester of C₉ acid).

Protocol B: Isolation from Fungal Culture (*G. subvermispora*)

Best for: Production of higher quantities for biological testing.

- Culturing: Inoculate *G. subvermispora* on aspen wood chip medium supplemented with glucose. Incubate for 14–20 days.
- Harvesting: Collect the extracellular fluid by filtration.
- Solid Phase Extraction (SPE):

- Condition C18 SPE cartridges with Methanol followed by acidified water (pH 3.0).
- Load culture filtrate. Wash with 10% Methanol to remove sugars/polar metabolites.
- Elute fatty acids with 100% Methanol.
- HPLC Purification:
 - Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 μ m).
 - Mobile Phase: Gradient of Water (0.1% Formic Acid) : Acetonitrile.
 - Detection: UV at 226 nm (characteristic of -unsaturated carbonyls).
 - Standard: Calibrate retention time using synthetic **trans-2-nonenic acid**.

Quantitative Profile & Applications

Source	Concentration	Bioactivity Context
Royal Jelly	< 1.0% (Volatiles)	Synergistic antimicrobial defense; hive hygiene.
Fungal Broth	Variable (μ M range)	Radical mediator for lignin degradation.
Fermentation	Trace - Low	Byproduct of fatty acid oxidation/DSF breakdown.

Pharmacological Relevance

- Antimicrobial Action: Like many medium-chain fatty acids, **trans-2-nonenic acid** disrupts the cell membrane of Gram-positive bacteria (*Staphylococcus aureus*) and fungi (*Candida albicans*).^[6]
- Quorum Quenching: By mimicking or degrading Diffusible Signal Factors, it can inhibit biofilm formation in pathogenic bacteria without killing them, reducing the pressure for resistance development.

References

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